molecular formula C16H32O3 B025149 Methyl 15-hydroxypentadecanoate CAS No. 76529-42-5

Methyl 15-hydroxypentadecanoate

Cat. No. B025149
CAS RN: 76529-42-5
M. Wt: 272.42 g/mol
InChI Key: WQCYAHKAJFZVCO-UHFFFAOYSA-N
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Patent
US09287114B2

Procedure details

To a solution of methyl 15-hydroxypentadecanoate (4.2 g, 15.6 mmol, 1.0 eq) and carbon tetrabromide (5.7 g, 17.1 mmol, 1.1 eq) in dichloromethane (15 mL) cooled to 0° C., was added triphenyl phosphine (4.3 g, 17.1 mmol, 1.1 eq) in portions over 30 min with vigorous stirring. Upon addition of the phosphine, the colourless solution turned a pale brown colour and was stirred for an additional 2 hours at room temperature. The mixture was concentrated in vacuo (using a rotary evaporator attached to a diaphragm pump) to a brown oil. Hexane (200 mL) was quickly added and the resulting mixture was stirred for 15 minutes. The resultant white precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The product was purified by silica gel chromatography (20:1 hexane:ethyl acetate), yielding methyl 15-bromopentadecanoate (4.6 g, 90%) as a colourless solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(Br)(Br)(Br)[Br:21].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.P>ClCCl>[Br:21][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
OCCCCCCCCCCCCCCC(=O)OC
Name
Quantity
5.7 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for an additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo (
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
Hexane (200 mL) was quickly added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resultant white precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography (20:1 hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.